2,2-Dimethylchromane-6-carbaldehyde
Overview
Description
2,2-Dimethylchromane-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromanes. Chromanes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The 2,2-dimethyl substitution indicates that two methyl groups are attached to the second carbon of the chromane ring. The suffix '6-carbaldehyde' denotes the presence of an aldehyde functional group at the sixth position of the chromane ring structure.
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethylchromane-6-carbaldehyde has been explored in various studies. For instance, novel methods for synthesizing 2,2-dimethylchromens involve the pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols . This method has been applied to synthesize a range of compounds, including those with biological significance such as lonchocarpin and acronycine. Additionally, the synthesis of 6-acetyl-2,2-dimethyl-chromane, a closely related compound, has been achieved and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds within the chromane family has been determined using X-ray diffraction methods. For example, the crystal structure of 6-acetyl-2,2-dimethyl-chromane was determined, revealing that the molecule crystallizes in the triclinic P-1 space group and possesses a planar skeletal fragment due to extended π-bonding delocalization . Although not directly related to 2,2-dimethylchromane-6-carbaldehyde, these findings provide insight into the structural characteristics that may be expected for chromane derivatives.
Chemical Reactions Analysis
The reactivity of chromane derivatives can be inferred from studies on similar compounds. For instance, the retro-cheletropic ene reaction of 1-methyl-6-methylenecyclohexa-2,4-diene-1-carbaldehyde, a compound with a related structure, has been investigated, revealing a concerted mechanism through a five-membered cyclic transition state . This suggests that 2,2-dimethylchromane-6-carbaldehyde may also undergo similar pericyclic reactions.
Physical and Chemical Properties Analysis
The physical properties of chromane derivatives can be quite diverse. For 6-acetyl-2,2-dimethyl-chromane, the melting point was determined to be 93°C, and the compound was found to decompose at temperatures higher than 196°C . The vibrational modes of this compound were also calculated and assigned using IR and Raman spectroscopy, complemented by DFT calculations. The electronic spectrum, calculated using the TD-DFT method, indicated that the absorption bands are primarily due to π→π* transitions . These properties provide a general understanding of the physical and chemical behavior of chromane derivatives, which could be extrapolated to 2,2-dimethylchromane-6-carbaldehyde.
Scientific Research Applications
Synthetic Value in Chemical Reactions
2,2-Dimethylchromane-6-carbaldehyde and its derivatives have been explored for their potential in various chemical reactions. For instance, studies have shown that chromenes, like 7-methoxy-2,2-dimethylchroman-4-one, can react with Vilsmeier reagents to yield chlorochromenes, which hold potential synthetic value. These chlorochromenes can be hydrolysed back to chroman-4-one, highlighting their versatility in synthetic chemistry (Brown, Marcus, & Anastasis, 1985).
Role in Novel Synthesis Processes
The compound and its analogs are instrumental in novel synthesis processes. For example, derivatives like (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde represent stable alternatives to other chemical entities, with large-scale synthesis from D-mannitol (Ley & Michel, 2003). Additionally, these compounds are key in synthesizing push-pull benzothiazole derivatives with potential applications in non-linear optics (Hrobárik, Sigmundová, & Zahradník, 2004).
Applications in Organic and Inorganic Chemistry
The compound's utility extends to both organic and inorganic chemistry. For instance, dimethylindium-pyridine-2-carbaldehyde oximate, a derivative, has been studied for its crystal and molecular structure, contributing to the understanding of organometallic chemistry (Shearer, Twiss, & Wade, 1980).
Involvement in Gas Phase Kinetics
2,2-Dimethylchromane-6-carbaldehyde derivatives are also studied in gas phase kinetics. For example, research on retro-cheletropic ene reactions of similar compounds has contributed to understanding reaction mechanisms and kinetics in the gas phase (Gholami & Izadyar, 2004).
Biological Activity Exploration
Derivatives of 2,2-Dimethylchromane-6-carbaldehyde have been synthesized for their potential biological activities. For example, 2-dimethylchroman frameworks are found in natural and synthetic compounds exhibiting antitumor, anticancer, and other biological activities. Organocatalytic synthesis of these compounds can be an efficient pathway to access them for further biological exploration (Omoregbee, Luc, Dinh, & Nguyen, 2020).
Contribution to Structural Chemistry
The compound and its derivatives contribute significantly to structural chemistry. For instance, the reaction of specific derivatives has led to the formation of chalcone derivatives, which are crucial for understanding molecular alignment and hydrogen bonding patterns (Ahmad et al., 2011).
Future Directions
The future directions for 2,2-Dimethylchromane-6-carbaldehyde could involve its use in the development of new antifungal agents. A study has shown that a series of 2,2-dimethyl-2H-chromene derivatives, which includes 2,2-Dimethylchromane-6-carbaldehyde, exhibited significant antifungal activity . This suggests potential future applications of this compound in agriculture as a botanical fungicide .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKOSGEQABOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365174 | |
Record name | 2,2-dimethylchromane-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchromane-6-carbaldehyde | |
CAS RN |
61370-75-0 | |
Record name | 2,2-dimethylchromane-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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